molecular formula C8H17NO B1683473 Propylpentanamide CAS No. 2430-27-5

Propylpentanamide

Cat. No. B1683473
CAS RN: 2430-27-5
M. Wt: 143.23 g/mol
InChI Key: OMOMUFTZPTXCHP-UHFFFAOYSA-N
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Description

Propylpentanamide, also known as N-Propylpentanamide, is a chemical compound with the molecular formula C8H17NO . It has an average mass of 143.227 Da and a monoisotopic mass of 143.131012 Da .


Synthesis Analysis

The synthesis of Propylpentanamide derivatives has been reported in the literature . For instance, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) is a derivative of Propylpentanamide that was synthesized and evaluated in vitro as an antiproliferative compound in cancer cells .


Molecular Structure Analysis

Propylpentanamide has a simple structure with freely rotating bonds . It has two hydrogen bond acceptors and one hydrogen bond donor . The molecule has a molar refractivity of 42.7±0.3 cm³ .


Chemical Reactions Analysis

While specific chemical reactions involving Propylpentanamide are not detailed in the search results, it’s known that Propylpentanamide derivatives like HO-AAVPA can be metabolized by enzymes .


Physical And Chemical Properties Analysis

Propylpentanamide has a density of 0.9±0.1 g/cm³ and a boiling point of 235.8±8.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 47.3±3.0 kJ/mol . The flash point is 131.0±3.4 °C .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

HO-AAVPA is a derivative of Valproic Acid (VPA) and has been found to have better antiproliferative activity than VPA in different cancer cell lines . This makes it a potential anticancer agent .

Results or Outcomes

The results showed that HO-AAVPA has better antiproliferative activity than VPA in different cancer cell lines . This suggests that it could be a potential anticancer agent .

HDAC Inhibition

Specific Scientific Field

This application is in the field of Molecular Pharmacology .

Summary of the Application

HO-AAVPA is designed to be a histone deacetylase (HDAC) inhibitor . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, making HDACs a target for cancer treatment.

Methods of Application

The inhibitory effect of HO-AAVPA on HDAC1, HDAC6, and HDAC8 was determined by in silico and in vitro enzymatic assay . Furthermore, its antiproliferative effect on the cervical cancer cell line (SiHa) and the translocation of HMGB1 and ROS production were evaluated .

Results or Outcomes

The results showed that HO-AAVPA inhibits HDAC1, which could be related with HMGB1 translocation from the nucleus to the cytoplasm . An increase in ROS production was observed after the treatment with HO-AAVPA, which also could contribute to HMGB1 translocation . Therefore, the results suggest that one of the possible antiproliferative mechanisms of HO-AAVPA is by HDAC1 inhibition which entails HMGB1 translocation and ROS increased levels that could trigger the cell apoptosis .

properties

IUPAC Name

2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOMUFTZPTXCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023734
Record name Valpromide
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valpromide

CAS RN

2430-27-5
Record name Valpromide
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Synthesis routes and methods I

Procedure details

Process according to claim 1, whereby the di-n-propyl acetonitrile is hydrolysed by means of 80% aqueous sulphuric acid, in the proportion of 3 to 5 g of dilute acid/g of nitrile, at a temperature of 80°-85° C., and then the crude di-n-propyl acetamide thus obtained is hydrolysed in the same aqueous sulphuric acid medium in the presence of 1.4 mol of sodium nitrite/mol of nitrile, at a temperature of 40°-50° C.
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Synthesis routes and methods II

Procedure details

As regards the hydrolysis of the di-n-propyl acetonitrile, this will advantageously be carried out by means of 80% by weight sulphuric acid in the proportion of 3 to 5 g of dilute acid/g of nitrile, for example, 3.75 g of dilute acid/g of nitrile over a period of 90 minutes at 80°-85° C. and adding to the resulting amide an aqueous solution of sodium nitrite in the proportion of 1.4 mol of nitrite/mol of di-n-propyl acetonitrile, the reaction taking place for 2 hours at 40°-50° C. It will also be just as advantageous to use a 75% by weight sulphuric acid aqueous solution in the proportion of 1.7 g of dilute acid/g of nitrile for 30 minutes at 140° C., to obtain the intermediate di-n-propyl acetamide, which is hydrolysed in the same sulphuric acid medium in the presence of sodium nitrite in the proportion of 1.4 to 1.5 mol of nitrite/mol of di-n-propyl acetonitrile for one hour at 50°-60° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylpentanamide
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Propylpentanamide
Reactant of Route 5
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Reactant of Route 6
Propylpentanamide

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